(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-(methylthio)benzamide
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Overview
Description
(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-(methylthio)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-(methylthio)benzamide typically involves the condensation of 3-ethyl-6-fluorobenzo[d]thiazole-2-amine with 2-(methylthio)benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, purification techniques like recrystallization or chromatography are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-(methylthio)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the benzothiazole or benzamide moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions (e.g., acidic or basic media).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield the corresponding sulfoxide, while reduction with NaBH4 can produce the amine derivative.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-(methylthio)benzamide is used as a building block for the synthesis of more complex molecules
Biology
The compound has been studied for its biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Medicine
In medicinal chemistry, this compound is explored as a lead compound for the development of new drugs. Its ability to interact with specific molecular targets makes it a promising candidate for drug discovery and development.
Industry
The compound’s properties make it suitable for use in various industrial applications, such as the development of new materials, catalysts, and chemical intermediates.
Mechanism of Action
The mechanism of action of (E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-(methylthio)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylthio)benzamide
- (E)-N-(6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-(methylthio)benzamide
- (E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-(methylthio)benzamide derivatives
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-2-methylsulfanylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2OS2/c1-3-20-13-9-8-11(18)10-15(13)23-17(20)19-16(21)12-6-4-5-7-14(12)22-2/h4-10H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQMYLHXHGWHOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=CC=C3SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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